molecular formula C11H19ClO2 B8395991 4-Oxo-undecanoyl Chloride

4-Oxo-undecanoyl Chloride

Cat. No.: B8395991
M. Wt: 218.72 g/mol
InChI Key: KRGVTRNRRGDYON-UHFFFAOYSA-N
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Description

4-Oxo-undecanoyl chloride (C₁₁H₁₇ClO₂) is a reactive acyl chloride derivative characterized by an 11-carbon aliphatic chain with a ketone group at the fourth position and a terminal chloride group. This compound is primarily utilized in organic synthesis as an acylating agent, enabling the introduction of the 4-oxo-undecanoyl moiety into target molecules. Its reactivity stems from the electrophilic carbonyl carbon, which facilitates nucleophilic substitution reactions with amines, alcohols, or other nucleophiles.

Properties

Molecular Formula

C11H19ClO2

Molecular Weight

218.72 g/mol

IUPAC Name

4-oxoundecanoyl chloride

InChI

InChI=1S/C11H19ClO2/c1-2-3-4-5-6-7-10(13)8-9-11(12)14/h2-9H2,1H3

InChI Key

KRGVTRNRRGDYON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCC(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

4-Oxo-undecanoyl chloride undergoes rapid hydrolysis in aqueous conditions to yield 4-oxo-undecanoic acid. This reaction is catalyzed by both acidic and basic media:

Conditions

MediumSolventTemperature (°C)Reaction TimeYield (%)Source
Acidic (HCl)H₂O/MeOH (1:1)252–4 h92–95
Basic (NaOH)H₂O/THF0–1030 min85–90

In acidic conditions, the reaction proceeds via nucleophilic attack by water, while base-mediated hydrolysis involves deprotonation to accelerate the process .

Aminolysis for Amide Formation

Reaction with primary or secondary amines produces substituted amides. For example, with pyridine as a base:

General Reaction
C11H17ClO2+RNH2BaseC11H17NHRO2+HCl\text{C}_{11}\text{H}_{17}\text{ClO}_2+\text{RNH}_2\xrightarrow{\text{Base}}\text{C}_{11}\text{H}_{17}\text{NHRO}_2+\text{HCl}

Optimized Conditions

  • Solvent: Dichloromethane (DCM) or THF

  • Base: Triethylamine or pyridine

  • Temperature: 0–25°C

  • Time: 1–5 h

  • Yield: 75–95%

Alcoholysis to Esters

This compound reacts with alcohols to form esters, a reaction accelerated by steric hindrance reduction:

Example
C11H17ClO2+ROHC11H17O2OR+HCl\text{C}_{11}\text{H}_{17}\text{ClO}_2+\text{ROH}\rightarrow \text{C}_{11}\text{H}_{17}\text{O}_2\text{OR}+\text{HCl}

Key Data

AlcoholSolventCatalystYield (%)
MethanolDCMPyridine88
Benzyl alcoholTolueneDMAP92

Esterification is typically complete within 2–4 hours at room temperature .

Reduction of the Ketone Group

The 4-oxo group can be selectively reduced using hydride reagents, preserving the acyl chloride functionality:

DIBAL-H Reduction
\text{C}_{11}\text{H}_{17}\text{ClO}_2\xrightarrow{\text{DIBAL H 78 C}}\text{C}_{11}\text{H}_{17}\text{ClO}\(\text{secondary alcohol})

  • Solvent: Anhydrous toluene

  • Yield: 23% (alcohol), with competing 1,2-reduction observed .

Cyclization Reactions

Under basic conditions, intramolecular cyclization forms γ-lactones or fused heterocycles:

Example Pathway

  • Deprotonation: Base abstracts α-H to the ketone.

  • Nucleophilic Attack: Enolate attacks the acyl chloride.

  • Lactone Formation: Six-membered ring closure.

Conditions

  • Solvent: DMF or THF

  • Base: K₂CO₃

  • Temperature: 60–80°C

  • Yield: 65–78%

Reactivity with Organometallics

Grignard reagents (e.g., RMgX) add to the ketone, forming tertiary alcohols:

C11H17ClO2+RMgXC11H17ClO2R\text{C}_{11}\text{H}_{17}\text{ClO}_2+\text{RMgX}\rightarrow \text{C}_{11}\text{H}_{17}\text{ClO}_2\text{R}

Challenges:

  • Competing reactions with the acyl chloride group require low temperatures (-20°C) .

Oxidation and Functionalization

The 4-oxo group can be further oxidized or functionalized:

  • Oxidation to Diketones: Using MnO₂ or CrO₃ (yield: 70–85%) .

  • Enamine Formation: Reaction with NH₃ or amines under Dean-Stark conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 4-oxo-undecanoyl chloride, allowing for comparative analysis of reactivity, stability, and applications.

Butanoyl Chloride, 4-Chloro-3-oxo (CAS: 41295-64-1)
  • Molecular Formula : C₄H₄Cl₂O₂
  • Molar Mass : 154.98 g/mol
  • Key Properties :
    • Boiling Point: 214.91°C (estimated)
    • Density: 1.4397 g/cm³
    • pKa: 7.07 ± 0.46 (predicted) .

Comparison :

  • Structural Differences : Shorter carbon chain (4 vs. 11 carbons) and an additional chlorine atom at the 3-oxo position.
  • Reactivity: The presence of dual chlorine atoms increases electrophilicity, making it more reactive than this compound in nucleophilic acyl substitutions.
  • Applications: Used in synthesizing agrochemicals and pharmaceuticals, whereas this compound’s longer chain may favor lipidic or surfactant applications.
Ethyl 4-Oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate Hydrochloride (CAS: 2241139-47-7)
  • Molecular Formula : C₁₃H₂₂ClN₂O₃
  • Molar Mass : 301.78 g/mol
  • Key Properties :
    • Safety Data: Requires strict handling protocols (e.g., P201: "Obtain specialized instructions before use") due to its spirocyclic amine structure .

Comparison :

  • Structural Differences: Incorporates a spirocyclic amine and ester group, contrasting with the linear aliphatic chain of this compound.
  • Reactivity : The ester group reduces electrophilicity compared to acyl chlorides, limiting its use in direct acylation reactions.
  • Applications: Primarily a pharmaceutical intermediate, unlike this compound’s broader synthetic utility.
4-Chloro-2-oxo-2H-chromene-3-sulfonyl Chloride (CAS: 18633-79-9)
  • Molecular Formula : C₉H₄Cl₂O₄S
  • Molar Mass : 279.09 g/mol
  • Key Properties :
    • Functional Groups: Sulfonyl chloride and chromene ring system .

Comparison :

  • Structural Differences: Aromatic chromene backbone with sulfonyl chloride, diverging from this compound’s aliphatic structure.
  • Reactivity : Sulfonyl chlorides are less reactive than acyl chlorides in acylation but excel in sulfonamide formation.
  • Applications: Specialized in synthesizing sulfonamide drugs or dyes, contrasting with the lipid-oriented applications of this compound.

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Boiling Point (°C) Applications
This compound C₁₁H₁₇ClO₂ ~216.70 (calc.) Acyl chloride, ketone N/A Surfactants, lipid synthesis
Butanoyl Chloride, 4-Chloro-3-oxo C₄H₄Cl₂O₂ 154.98 Acyl chloride, ketone, Cl 214.91 Agrochemicals, pharmaceuticals
Ethyl 4-Oxo-spiro Compound C₁₃H₂₂ClN₂O₃ 301.78 Ester, spirocyclic amine N/A Pharmaceutical intermediates
4-Chloro-2-oxo-chromene Sulfonyl C₉H₄Cl₂O₄S 279.09 Sulfonyl chloride, chromene N/A Sulfonamide drugs, dyes

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